3,4-dihydro-2H-1-benzopyran-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYELWTXNPXFOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535529 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50386-54-4 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives and Discovery of Benzopyran Scaffolds
The story of benzopyran scaffolds is deeply rooted in the study of natural products. These bicyclic heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyran ring, are abundant in the plant kingdom. nih.govnih.gov Historically, the isolation and characterization of compounds like flavonoids, coumarins, and tocopherols (B72186) (Vitamin E), all of which contain a benzopyran core, laid the groundwork for the recognition of this scaffold's biological importance. nih.gov The term "chromene," often used for benzopyran, reflects this natural origin, being derived from the Greek word for color, as many of the initial flavonoid compounds were plant pigments.
Early research focused on the isolation and structural elucidation of these natural products. As synthetic methodologies advanced in the 20th century, chemists began to develop ways to construct the benzopyran ring system in the laboratory. This opened the door to the creation of a vast number of derivatives not found in nature, allowing for the systematic investigation of structure-activity relationships. This synthetic exploration has led to the discovery of numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net
Structural Significance of the 3,4 Dihydro 2h 1 Benzopyran Core in Bioactive Molecules
The 3,4-dihydro-2H-1-benzopyran core, also known as a chroman ring, is a key structural motif in a multitude of biologically active molecules. researchgate.net Its significance lies in its unique three-dimensional structure and its ability to serve as a rigid scaffold for the precise orientation of various functional groups. This structural rigidity is crucial for specific interactions with biological targets such as enzymes and receptors.
The versatility of the chroman scaffold is further enhanced by the potential for substitution at various positions on both the pyran and benzene (B151609) rings. For instance, the introduction of a hydroxyl group at the 6-position, as seen in vitamin E analogues, is crucial for their antioxidant activity. Similarly, the placement of an amino group, as in the titular compound, provides a key reactive handle for further chemical modification, allowing for the construction of more complex molecular architectures. nih.govnih.gov
Overview of Academic Research Trajectories for 3,4 Dihydro 2h 1 Benzopyran 6 Amine
Primary Synthesis Routes to this compound
The construction of the this compound core can be achieved through several strategic pathways, primarily involving the formation of the amine group on a pre-existing benzopyran ring system.
Reductive Amination Protocols for Benzopyran Formation
Reductive amination serves as a versatile and widely employed method for the synthesis of amines. organic-chemistry.orgyoutube.com This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.commasterorganicchemistry.com In the context of this compound synthesis, the corresponding ketone, 3,4-dihydro-2H-1-benzopyran-6-one, would be the key starting material.
The general mechanism commences with the reaction between the carbonyl group of the benzopyranone and an amine to form an imine intermediate. youtube.com This intermediate is then reduced to the desired amine. youtube.commasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of ketones. masterorganicchemistry.com This one-pot procedure is highly efficient for generating primary, secondary, and tertiary amines. organic-chemistry.orgyoutube.com
For instance, the direct reductive amination of ketones can be catalyzed by Cp*Ir complexes, utilizing ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. Another approach uses α-picoline-borane as a reducing agent in the presence of acetic acid, which can be performed in various solvents, including methanol (B129727) and water. organic-chemistry.org
Multi-Step Synthesis Approaches from Phenolic Precursors
The synthesis of the benzopyran ring system itself often originates from phenolic precursors. beilstein-journals.org One common strategy involves the reaction of a phenol (B47542) with a suitable three-carbon component to construct the dihydropyran ring. For example, the reaction of phenols with carbonyl compounds is a known method for constructing 3,4-dihydro-2H-pyrans. beilstein-journals.org
A multi-step sequence to a related compound, alniditan, illustrates this approach. The synthesis begins with the alkylation of a phenol with 2-bromobutyrolactone, followed by oxidation and subsequent acid-catalyzed cyclization to form the benzopyranone ring. wikipedia.org In the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for Nebivolol, 4-fluorophenol (B42351) is first esterified and then rearranged to an acetyl phenol. This intermediate then undergoes reaction with diethyl oxalate (B1200264) to form the benzopyran ring system. researchgate.net
Amine Functionalization of Dihydrobenzopyran Intermediates
An alternative to direct reductive amination of a benzopyranone is the introduction of the amine functionality onto a pre-formed dihydrobenzopyran ring that bears a different functional group at the 6-position. This can be achieved through various transformations.
One such method involves the conversion of a hydroxyl group to an amine. For example, a benzopyran-4-ol can be converted to an amine by first mesylating the alcohol, followed by nucleophilic substitution with an azide (B81097) (e.g., using tetra-n-butylammonium azide), and subsequent reduction of the azide to the primary amine using a reagent like triphenylphosphine (B44618). researchgate.net Another strategy could involve the reduction of a nitro group at the 6-position to an amine, a common transformation in aromatic chemistry.
Synthesis of Functionalized this compound Analogues
The development of new therapeutic agents often requires the synthesis of a library of analogues with varied substituents to explore structure-activity relationships. The this compound scaffold provides multiple sites for such functionalization.
Strategies Involving 8-Bromo-3,4-dihydro-2H-1-benzopyran-6-amine as a Key Intermediate
The compound 8-Bromo-3,4-dihydro-2H-1-benzopyran-6-amine serves as a valuable intermediate for further diversification. chemicalbook.com The bromine atom at the 8-position can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents at this position.
The synthesis of this key intermediate would likely involve the bromination of a suitable 3,4-dihydro-2H-1-benzopyran precursor. For example, 8-amino-6-bromo-2,3-dihydrochromen-4-one is a known compound that could potentially be a precursor. uni.lu The ketone functionality could then be reduced and the amine at position 8 could be introduced or deprotected.
Regioselective Derivatization on the Benzopyran Ring System
Achieving regioselective functionalization is crucial in the synthesis of complex molecules. For the 3,4-dihydro-2H-1-benzopyran ring system, derivatization can be directed to specific positions on either the aromatic or the dihydropyran part of the molecule.
Electrophilic aromatic substitution reactions on the benzene (B151609) ring are governed by the directing effects of the existing substituents. The ether oxygen of the pyran ring and the amine group at the 6-position are both activating, ortho-, para-directing groups. This would direct incoming electrophiles to the 5 and 7-positions.
Functionalization of the dihydropyran ring can also be achieved. For example, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine, iodine monochloride, or phenylselenyl bromide can lead to 3,4-disubstituted 2H-benzopyrans. nih.gov While this example leads to a 2H-benzopyran, similar strategies could potentially be adapted for the synthesis of functionalized 3,4-dihydro-2H-1-benzopyrans.
Modification of the Amine Moiety (e.g., urea (B33335), hydrazinyl, methylamine (B109427), piperazine (B1678402) formation)
The primary amine group at the 6-position of the 3,4-dihydro-2H-1-benzopyran scaffold serves as a versatile synthetic handle for the introduction of diverse functional groups, significantly altering the molecule's properties. Key modifications include the formation of ureas, hydrazinyl moieties, methylamines, and piperazine substituents.
Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several established methods. A primary route involves the reaction of the amine with an isocyanate. asianpubs.org This reaction is typically straightforward, proceeding via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. asianpubs.org
Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) are widely used. nih.gov The amine first reacts with CDI to form a carbamoylimidazole intermediate, which then reacts with a second amine to yield an unsymmetrical urea. nih.govorganic-chemistry.org This two-step, one-pot procedure avoids the use of highly toxic reagents. nih.gov Other methods include the Curtius rearrangement of a corresponding acyl azide to form the isocyanate in situ, which is then trapped by an amine. organic-chemistry.org Palladium-catalyzed carbonylation of azides in the presence of amines also provides a route to unsymmetrical ureas. organic-chemistry.org
Table 1: Selected Methods for Urea Synthesis
| Method | Reagents | Key Features |
|---|---|---|
| Isocyanate Addition | R-N=C=O | Direct, often high-yielding reaction with primary or secondary amines. asianpubs.org |
| Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI) | Crystalline, safer alternative to phosgene; forms an activated intermediate. nih.gov |
| Curtius Rearrangement | Acyl azide (R-CON₃) | In situ generation of isocyanate, avoiding its isolation. organic-chemistry.org |
Hydrazinyl Moiety Formation: Hydrazinyl derivatives can be synthesized from the parent amine, although more commonly, a hydrazine (B178648) group is introduced onto the benzopyran ring via nucleophilic substitution of a suitable leaving group. For instance, 4-hydrazinyl-3-nitrobenzopyran-2-one has been synthesized from 4-hydroxybenzopyran-2-one. researchgate.net These hydrazinyl intermediates are valuable for generating hydrazones through condensation with aldehydes and ketones. researchgate.netmdpi.com The synthesis of N-aryl hydrazides can also be achieved through copper-catalyzed coupling of N-Boc hydrazine with aryl bromides. organic-chemistry.org
Methylamine and Other Alkylamine Formation: The primary amine of this compound can be converted to a secondary methylamine derivative through reductive amination with formaldehyde. This process involves the initial formation of a Schiff base (imine), which is then reduced in situ, commonly using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (STAB). A direct reductive alkylation of hydrazine derivatives using α-picoline-borane has also been reported as an effective method for creating N-alkylhydrazine derivatives. organic-chemistry.org Processes have been developed for producing substituted methylamine compounds that are useful as intermediates for agricultural and medicinal chemicals. google.com
Piperazine Formation: Introducing a piperazine moiety typically involves the reaction of the primary amine with a bis-electrophilic reagent, such as a bis(2-chloroethyl)amine (B1207034) derivative, although direct alkylation can be challenging. A more common and controlled approach is the palladium-catalyzed Buchwald-Hartwig amination, coupling this compound with a suitably protected halo-piperidine or vice versa. Another powerful method involves the reductive amination of a ketone precursor with piperazine. More complex piperazine derivatives can be synthesized by reacting a primary amine with N,N-dimethylcarbamoyl chloride in the presence of a phase transfer catalyst. google.com One-pot synthetic procedures for creating monosubstituted piperazines have been developed using heterogeneous catalysis by metal ions on polymeric resins. nih.gov
Stereoselective Synthesis of Chiral Dihydrobenzopyran-amine Derivatives
The creation of enantiomerically pure dihydrobenzopyran-amine derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis can be achieved through the resolution of racemates, the use of starting materials from the chiral pool, or by employing asymmetric synthetic methods. nih.gov
Resolution of Racemic Mixtures
When a chiral dihydrobenzopyran-amine is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), it can be separated into its constituent enantiomers through a process called resolution. libretexts.org Since enantiomers have identical physical properties, direct separation is not feasible. libretexts.org The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org
For a basic compound like this compound, this is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are frequently used as resolving agents. libretexts.orglibretexts.org The reaction forms a pair of diastereomeric salts:
(R)-amine + (R)-acid → (R,R)-diastereomeric salt
(S)-amine + (R)-acid → (S,R)-diastereomeric salt
These diastereomeric salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent. youtube.com This process, known as fractional crystallization, may require several recrystallization steps to achieve high diastereomeric purity. libretexts.orglibretexts.org Once a pure diastereomeric salt is isolated, the chiral acid is neutralized with a base, liberating the enantiomerically pure amine. youtube.com
Application of Chiral Pool Starting Materials
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgresearchgate.net This approach leverages the inherent chirality of compounds from nature, such as amino acids, sugars, and terpenes, to build complex chiral target molecules. wikipedia.orgnih.gov
For the synthesis of chiral dihydrobenzopyran-amine derivatives, a starting material from the chiral pool can be selected that already contains some of the required stereocenters or a scaffold that can be readily converted to the benzopyran ring system. For example, C-glycosides, which are derived from naturally abundant sugars, have been used as chiral synthons for the stereoselective synthesis of benzopyrans and related oxa-heterocycles. nih.gov The inherent stereochemistry of the sugar is transferred to the final product. Similarly, chiral terpenes like (−)-citronellol or α-pinene offer versatile carbon skeletons that can be elaborated into more complex structures while retaining chirality. nih.gov
The key advantage of this approach is that it can circumvent the need for a resolution step or a complex asymmetric synthesis, often leading to more efficient and economical routes to the desired enantiomerically pure compound. wikipedia.org
Asymmetric Synthetic Approaches for Enantiomeric Purity
Asymmetric synthesis provides a direct route to enantiomerically enriched products from achiral or racemic precursors through the use of a chiral catalyst or reagent. A highly effective method for producing chiral 4-amino-3,4-dihydro-2H-1-benzopyrans involves the asymmetric reduction of a prochiral ketone. researchgate.net
A well-documented approach begins with a 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one derivative. researchgate.net The key step is the enantioselective reduction of the ketone at the C4 position to a chiral alcohol. This is achieved using borane (B79455) (BH₃) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst, such as Corey's (S)-2-methyl-CBS-oxazaborolidine. researchgate.net This reaction proceeds with high enantioselectivity, producing the corresponding (S)- or (R)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol in quantitative yield and with high enantiomeric excess. researchgate.net
The resulting chiral alcohol is then converted into the target chiral amine. This transformation is typically carried out in a multi-step sequence that proceeds without loss of stereochemical integrity: researchgate.net
Mesylation: The alcohol is reacted with methanesulfonyl chloride or methanesulfonic anhydride (B1165640) to convert the hydroxyl group into a good leaving group (mesylate).
Azide Introduction: The mesylate is displaced by an azide ion (N₃⁻), typically using sodium azide or tetra-n-butylammonium azide. This reaction occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the chiral center.
Reduction of Azide: The azide group is then reduced to a primary amine using a mild reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. researchgate.net
This sequence provides a reliable and highly stereocontrolled route to enantiomerically pure 4-amino-dihydrobenzopyran derivatives. researchgate.net
Table 2: Asymmetric Synthesis of Chiral 4-Amino-dihydrobenzopyrans
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| 1 | Asymmetric Reduction | 3,4-dihydro-2H-1-benzopyran-4-one, BH₃, (S)-CBS catalyst | Chiral 3,4-dihydro-2H-1-benzopyran-4-ol with high enantiomeric excess. researchgate.net |
| 2 | Mesylation | Chiral alcohol, MsCl or Ms₂O, base | Activation of the hydroxyl group as a mesylate. researchgate.net |
| 3 | Azidation | Mesylate, NaN₃ or TBAN₃ | Sₙ2 displacement to form a chiral azide with inverted stereochemistry. researchgate.net |
Advanced Synthetic Techniques and Reaction Mechanisms
Modern organic synthesis employs a range of advanced techniques to construct complex molecules with high efficiency and selectivity. For the synthesis and functionalization of the this compound core, palladium-mediated cross-coupling reactions are particularly powerful tools. researchgate.net
Palladium-Mediated Cross-Coupling Reactions for Substitution
Palladium-catalyzed cross-coupling reactions have become indispensable in pharmaceutical and materials chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer mild conditions, high functional group tolerance, and broad substrate scope. rsc.org
For the synthesis of this compound and its derivatives, two primary strategies involving palladium catalysis are common:
Synthesis of the Amine via C-N Coupling: The Buchwald-Hartwig amination is a premier method for forming aryl amines. This reaction can be used to construct the target molecule by coupling a 6-halo-3,4-dihydro-2H-1-benzopyran (e.g., 6-bromo or 6-chloro) with an ammonia (B1221849) equivalent or a protected amine. The choice of phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) is critical for achieving high yields, especially with less reactive aryl chlorides. rsc.orgresearchgate.net
Functionalization of the Benzopyran Ring via C-C Coupling: If starting with a halogenated dihydrobenzopyran-amine derivative (e.g., an N-protected 6-amino-X-halo-dihydrobenzopyran), further substitution on the aromatic ring can be achieved.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly effective for introducing new aryl or alkyl groups onto the benzopyran skeleton. researchgate.net
Heck Reaction: This reaction forms a substituted alkene by coupling an aryl halide with an alkene. researchgate.net
Sonogashira Coupling: This method couples an aryl halide with a terminal alkyne to create an aryl-alkyne, which is a versatile functional group for further transformations. researchgate.net
These reactions allow for the modular and efficient synthesis of a vast library of substituted dihydrobenzopyran-amine derivatives for various research applications. ox.ac.ukrsc.org
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Application for Dihydrobenzopyrans |
|---|---|---|---|
| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Synthesis of the 6-amino group from a 6-halo precursor. researchgate.net |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | C-C | Introduction of alkyl or aryl groups onto the aromatic ring. researchgate.net |
| Sonogashira | Aryl Halide + Terminal Alkyne | C(sp²)-C(sp) | Introduction of an alkynyl substituent. researchgate.net |
Intramolecular Cyclization Reactions in Related Benzopyran Systems
The formation of the benzopyran ring system, the core structure of this compound, is frequently accomplished through intramolecular cyclization strategies. These methods involve the formation of a new heterocyclic ring by joining two reactive ends of a single molecule. Such approaches are highly valued in organic synthesis for their efficiency and stereochemical control. Key strategies include the cyclization of ortho-substituted phenols, where the substituent contains a reactive functional group that can form the pyran ring.
A prominent and historically significant method for synthesizing chromane (B1220400) frameworks is the tandem Claisen rearrangement followed by an intramolecular cyclization. This sequence typically begins with an aryl allyl ether. Upon heating, the allyl group migrates to the ortho-position of the phenol in a researchgate.netresearchgate.net-sigmatropic rearrangement to form an ortho-allylphenol intermediate. organic-chemistry.orglibretexts.org This intermediate is then primed for a subsequent intramolecular cyclization to yield the 2,3-dihydrobenzofuran (B1216630) or the six-membered chromane ring. The outcome often depends on the specific substrate and reaction conditions. For instance, the reaction of aryl allyl ethers with a catalytic amount of iron(III) chloride supported on MCM-41 first yields the ortho-allylphenol via Claisen rearrangement, which then undergoes in-situ cyclization to produce dihydrobenzofurans in good yields. researchgate.net
Various metal catalysts have been employed to facilitate these intramolecular cyclizations under milder conditions and with greater selectivity. For example, copper and silver catalysts have proven effective in the cyclization of 2-allylphenol (B1664045) derivatives. researchgate.net The use of Cu(OTf)₂ or AgClO₄ can convert 2-allylphenol into 2,3-dihydro-2-methylbenzofuran (B49830) with high efficiency. researchgate.net Palladium-catalyzed enantioselective Wacker-type cyclization of ortho-allyl phenol derivatives represents another advanced methodology, allowing for the synthesis of chiral dihydrofurans. nih.gov
More directly related to the chromane system, bismuth(III) triflate (Bi(OTf)₃) has been utilized as a catalyst for the intermolecular cyclization of phenols with allylic alcohols to furnish chroman derivatives. researchgate.net This highlights the utility of Lewis acids in activating the substrates for the ring-forming reaction. Similarly, Brønsted acid-catalyzed reactions, such as the formal [3+3] cycloaddition of allene (B1206475) sulfonamides with phenols, can produce functionalized chromanes through a process involving intermolecular hydroarylation followed by intramolecular cyclization. researchgate.net
The oxidative intramolecular cyclization of phenol derivatives is another powerful tool. Using hypervalent iodine reagents, a side-chain functional group can be induced to perform a nucleophilic addition at the ortho-position of the phenol, leading to the formation of the heterocyclic ring. nih.gov This method has been successfully applied to the synthesis of complex polycyclic compounds. nih.gov
The table below summarizes various catalytic systems used for the intramolecular cyclization to form benzopyran-related structures.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Iron(III) chloride on MCM-41 | Aryl allyl ethers | Dihydrobenzofuran | Tandem Claisen rearrangement and in-situ cyclization. researchgate.net |
| Cu(OTf)₂ or AgClO₄ | 2-Allylphenol derivatives | 2,3-Dihydro-2-methylbenzofuran | High yields (70-90%). researchgate.net |
| Chiral Palladium Catalyst | ortho-(Trisubstituted)allyl phenol | Chiral Dihydrofurans | Enantioselective Wacker-type cyclization. nih.gov |
| Bi(OTf)₃ | Phenols and allylic alcohols | Chroman derivatives | Intermolecular reaction leading to cyclization. researchgate.net |
| Brønsted Acid | Phenols and allene sulfonamides | Functionalized Chromanes | Formal [3+3] cycloaddition mechanism. researchgate.net |
| Hypervalent Iodine Reagents | Phenol derivatives with side-chain | Polycyclic heterocycles | Oxidative intramolecular cyclization. nih.gov |
These methodologies underscore the versatility of intramolecular cyclization reactions in constructing the benzopyran core. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product. While these examples relate to the synthesis of the general benzopyran system, the introduction of an amino group at the C-6 position, as required for this compound, would typically involve using a starting phenol already bearing a nitro or protected amino group (e.g., 4-nitrophenol (B140041) or 4-acetamidophenol) prior to the etherification and cyclization steps.
Elucidation of Key Pharmacophoric Elements
The essential pharmacophoric elements of this compound analogues are the benzopyran ring system, the amine functionality, and the spatial arrangement of these groups. The benzopyran moiety often engages in hydrophobic interactions with the target protein. nih.gov The oxygen atom within the pyran ring can act as a hydrogen bond acceptor, a critical interaction for binding affinity. nih.gov The amine group is frequently involved in hydrogen bonding or ionic interactions with the receptor.
For instance, in a series of 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives evaluated for their affinity at serotonin (5-HT) and dopamine (D2) receptors, the core benzopyran structure was fundamental for activity. nih.gov The nature and position of the amino group, as well as substituents on the benzopyran ring, significantly modulated the affinity and selectivity for these receptors. nih.gov
Molecular docking studies have further illuminated these interactions. For example, in a study of benzopyran-based inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, the benzopyran A ring was found to have favorable hydrophobic interactions and its oxygen atom formed a hydrogen bond with a serine residue in the binding site. nih.gov
Influence of Substituent Position and Nature on Biological Activity
The biological activity of this compound analogues is highly dependent on the position and electronic properties of substituents on the aromatic ring and the pyran ring.
The electronic nature of substituents on the benzopyran ring can profoundly impact biological activity. In a series of antihypertensive trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, optimal activity was observed with a strong electron-withdrawing group, such as a nitro group, at the 6-position. nih.gov This suggests that reducing the electron density of the aromatic ring is beneficial for this particular activity.
Conversely, in the design of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues as potential anticancer agents, electron-donating groups like methoxy (B1213986) (OMe) at the C7-position of the benzoxazine (B1645224) ring A were found to be more favorable than hydrogen, indicating that increased electron density in this region enhanced antiproliferative activity. nih.gov The introduction of a halogen, such as fluorine at the 4-position of a phenyl ring substituent, also led to general improvements in antiproliferative effects. nih.gov
The influence of a substituent like chlorine on biological activity is determined empirically, and it can sometimes be the optimal choice for enhancing the desired activity of a drug candidate. eurochlor.org
Steric bulk and lipophilicity of substituents are critical factors that govern how a ligand fits into and interacts with its receptor binding pocket. In the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine anticancer agents, the introduction of 2,4-dimethyl substitutions on a phenyl ring led to general antiproliferative improvements compared to an unsubstituted ring. nih.gov This highlights the importance of specific steric and lipophilic features for activity.
The nature of substituents at certain positions can also modulate the hydrophilic-lipophilic balance of the entire molecule, which in turn affects its pharmacokinetic properties and binding capabilities. mdpi.com For example, in a study on ketamine ester analogues, the 2- and 3-substituted compounds on the benzene ring were generally more active as anesthetics than the 4-substituted compounds, indicating a positional preference for substituents. mdpi.com
| Substituent Position | Substituent Type | Effect on Biological Activity | Reference |
| 6-position (benzopyran) | Strong electron-withdrawing (e.g., nitro) | Increased antihypertensive activity | nih.gov |
| 7-position (benzoxazine) | Electron-donating (e.g., OMe) | Improved anticancer activity | nih.gov |
| 4-position (phenyl) | Halogen (e.g., Fluorine) | Enhanced antiproliferative effects | nih.gov |
| 2- and 3-positions (benzene) | Various | Generally more active (anesthetic) | mdpi.com |
| 2,4-positions (phenyl) | Dimethyl | Improved antiproliferative activity | nih.gov |
Molecular Hybridization and Bioisosteric Replacement Strategies
Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel biological profile. Bioisosteric replacement is a strategy used to swap one atom or group of atoms for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. spirochem.comcambridgemedchemconsulting.com
These strategies are key in lead optimization. spirochem.com For example, replacing a metabolically labile group with a more stable bioisostere can improve a compound's half-life. spirochem.com Common bioisosteric replacements for an amide bond include heterocycles like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, which can mimic the planarity and dipole moment of the amide. nih.gov The replacement of a hydrogen atom with deuterium (B1214612) can also be used to modulate metabolism by taking advantage of the kinetic isotope effect. cambridgemedchemconsulting.com
In the context of this compound analogues, these strategies can be applied to various parts of the molecule. For instance, the benzopyran ring itself could be replaced with another heterocyclic system, or substituents on the aromatic ring could be swapped for bioisosteres to fine-tune electronic and steric properties.
Rational Design Principles for Lead Optimization
Rational drug design relies on a deep understanding of the SAR to guide the optimization of lead compounds. nih.gov This process aims to enhance the desired biological activity while minimizing off-target effects and improving drug-like properties.
Key principles for the lead optimization of this compound analogues include:
Structure-Based Design: Utilizing structural information of the target receptor to design ligands that fit optimally into the binding site. nih.gov
Pharmacophore Refinement: Modifying the key pharmacophoric elements to improve interactions with the target. This can involve altering the substitution pattern on the benzopyran ring or modifying the amine substituent. nih.gov
Property Modulation: Employing strategies like bioisosteric replacement to improve physicochemical properties such as solubility, permeability, and metabolic stability. spirochem.comdrughunter.com For instance, introducing polar functional groups or replacing a phenyl ring with a heteroaromatic ring can alter these properties. nih.gov
Substituent Scanning: Systematically exploring the effects of different substituents at various positions on the benzopyran scaffold to build a comprehensive SAR profile. nih.govnih.gov
An example of rational design is the development of potent dipeptidyl peptidase 4 (DPP-4) inhibitors from a 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine scaffold. nih.gov Through strategies like 3D molecular similarity-based scaffold hopping and electrostatic complementary methods, researchers achieved a significant boost in potency. nih.gov
| Design Strategy | Application in Lead Optimization | Reference |
| Structure-Based Design | Designing ligands for optimal fit in the receptor binding site. | nih.gov |
| Pharmacophore Refinement | Modifying substituents on the benzopyran ring and amine group. | nih.gov |
| Bioisosteric Replacement | Improving metabolic stability and other pharmacokinetic properties. | spirochem.comdrughunter.com |
| Substituent Scanning | Building a detailed understanding of structure-activity relationships. | nih.govnih.gov |
| Scaffold Hopping | Discovering novel, potent inhibitors by modifying the core structure. | nih.gov |
Computational Chemistry and Theoretical Studies of 3,4 Dihydro 2h 1 Benzopyran 6 Amine
Molecular Docking Simulations for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is instrumental in identifying potential biological targets and estimating the strength of the protein-ligand interaction.
Molecular docking studies on derivatives of the chroman scaffold have revealed interactions with several key protein targets, suggesting potential activities for 3,4-dihydro-2H-1-benzopyran-6-amine.
Polyketide Synthase 13 (PKS13): PKS13 is an essential enzyme in Mycobacterium tuberculosis involved in the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.gov As such, it is a validated target for the development of new anti-tuberculosis agents. nih.govresearchgate.net Docking studies of various inhibitor series have shown that ligands bind within the thioesterase (TE) domain of PKS13. nih.govresearchgate.net Key interactions often involve hydrogen bonds with active site residues and hydrophobic interactions within the binding pocket. For this compound, the amine group at the 6-position and the ether oxygen in the pyran ring are prime candidates for forming crucial hydrogen bonds with the protein's active site residues.
DNA Gyrase: This enzyme is a type II topoisomerase that plays a vital role in bacterial DNA replication, making it another important antibacterial target. mdpi.com Inhibitors often function by blocking the enzyme's ability to introduce negative supercoils into DNA. mdpi.com Molecular docking studies of compounds with pyrazole (B372694) moieties tethered to other heterocyclic systems have demonstrated binding to DNA gyrase. mdpi.com Given its structural features, this compound could potentially interact with the ATP-binding site of the GyrB subunit, a common target for inhibitors. The interaction modes would likely involve a combination of hydrogen bonding from the amine group and hydrophobic interactions from the benzopyran ring system.
5-HT1A Receptor: The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor implicated in the modulation of mood and anxiety, making it a target for antidepressants and anxiolytics. While specific docking studies for this compound against this receptor are not prominent in the literature, the chroman framework is a known scaffold in the design of CNS-active agents. Docking simulations could be employed to predict its binding affinity and mode. The aromatic ring and the amine group would be critical for establishing interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) and hydrogen bonds with polar residues (e.g., serine, threonine) within the receptor's binding pocket.
| Target Protein | Potential Interacting Residues | Likely Interaction Types for this compound |
|---|---|---|
| PKS13 | Ser, His, Gly (in active site) | Hydrogen bonding, Hydrophobic interactions |
| DNA Gyrase (GyrB Subunit) | Asp, Asn, Thr (in ATP-binding site) | Hydrogen bonding, Hydrophobic interactions, π-alkyl interactions |
| 5-HT1A Receptor | Phe, Tyr, Ser, Thr, Asp | Hydrogen bonding, π-π stacking, Ionic interactions |
Docking simulations not only predict binding affinity but also elucidate the most probable binding mode and the conformational geometry of the ligand within the protein's active site. researchgate.net For this compound, the dihydropyran ring possesses a degree of flexibility, allowing it to adopt different conformations (e.g., half-chair, sofa). The preferred conformation is one that maximizes favorable interactions with the protein.
The orientation of the amine group is also critical. It can act as a hydrogen bond donor, and its position relative to the benzopyran ring system will dictate its ability to interact with specific amino acid residues in the binding pocket. Studies on related chroman-4-one derivatives show that substituents at various positions significantly influence the binding orientation and inhibitory potency. acs.org For instance, interactions can include conventional hydrogen bonds, carbon-hydrogen bonds, and various pi-stacking interactions (π-cation, π-sigma, π-alkyl, π-π T-shaped), which collectively stabilize the protein-ligand complex. researchgate.net
Quantum Mechanical Calculations
Quantum mechanical methods are employed to investigate the intrinsic electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. nih.gov A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzene portion of the molecule, while the LUMO may be distributed across the benzopyran system.
| Parameter | Significance | Predicted Characteristics for this compound |
|---|---|---|
| EHOMO | Electron-donating ability | Relatively high energy, localized on the amino-substituted ring |
| ELUMO | Electron-accepting ability | Lower energy, distributed across the aromatic system |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and kinetic stability | A moderate gap, indicating a balance of stability and reactivity |
For this compound, NBO analysis would likely reveal several key stabilizing interactions:
Hyperconjugation: Delocalization of electrons from the lone pair of the pyran oxygen atom (n(O)) into the antibonding orbitals (σ*) of adjacent C-C and C-O bonds.
Resonance: Interaction between the lone pair of the amine nitrogen (n(N)) and the π* orbitals of the benzene (B151609) ring, which delocalizes the electron density and stabilizes the system.
Intramolecular Hydrogen Bonding: Weak C-H···O or C-H···N interactions may also be present, further contributing to conformational stability. nih.govnih.gov
The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their contribution to the molecule's stability.
| Donor NBO | Acceptor NBO | Interaction Type | Contribution |
|---|---|---|---|
| n(N) on NH2 | π* (aromatic C=C) | Resonance | High stabilization energy, increased electron density on ring |
| n(O) in pyran ring | σ* (adjacent C-C) | Hyperconjugation | Moderate stabilization, influences ring conformation |
| σ (C-H) | σ* (adjacent C-O) | Hyperconjugation | Low stabilization energy, minor structural influence |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to map the charge distribution on a molecule, thereby predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the pyran oxygen and the nitrogen of the amine group due to their lone pairs of electrons.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group would be the most prominent positive regions.
The MEP map provides a clear and intuitive guide to the molecule's reactive behavior and its potential non-covalent interactions, such as hydrogen bonding.
Frontier Molecular Orbital (FMO) Theory for Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org These frontier orbitals are key to understanding the electronic behavior of a molecule in chemical reactions. researchgate.net For this compound, FMO theory provides a framework for understanding its reactivity by analyzing the energy and localization of these orbitals.
The HOMO is associated with the molecule's capacity to donate electrons, representing the region with the highest electron density. researchgate.net A higher HOMO energy level indicates a greater tendency to donate electrons to an electrophile. researchgate.net Conversely, the LUMO is related to the molecule's ability to accept electrons, indicating the region of lowest electron density that can act as an electron acceptor. libretexts.orgresearchgate.net A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable.
Table 1: FMO-Derived Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution or charge transfer. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of a molecule. |
By calculating these parameters for this compound, researchers can predict its behavior in various chemical environments, such as its interaction with biological targets. The amine group at the 6-position is expected to significantly influence the electron density distribution, particularly of the HOMO, making it a likely site for electrophilic attack.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is pivotal in drug discovery for predicting the efficacy of new chemical entities and optimizing lead compounds. mdpi.com For derivatives of this compound, QSAR models can elucidate the structural requirements for a specific biological effect, such as receptor binding or enzyme inhibition. nih.govnih.gov
Development of Predictive Models for Biological Efficacy
The development of a predictive QSAR model is a systematic process that involves several key stages. mdpi.com The goal is to create a robust and validated model capable of accurately predicting the biological activity of compounds that have not yet been synthesized or tested. bio-hpc.eunih.gov
Data Set Selection: The process begins with the selection of a series of structurally related compounds with experimentally determined biological activities. mdpi.com For the benzopyran class, this would involve gathering a dataset of derivatives with measured activities, for instance, as P-glycoprotein inhibitors. nih.gov
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. mdpi.com These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties.
Data Partitioning: The dataset is typically divided into a training set and a test set. mdpi.com The training set, usually comprising 70-80% of the compounds, is used to build the model. The test set is reserved for external validation to assess the model's predictive power on new compounds. mdpi.com
Model Building and Feature Selection: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) are employed to find the best correlation between a subset of molecular descriptors and the observed biological activity. nih.govutm.my The aim is to select the most relevant descriptors that explain the variance in activity.
Model Validation: The generated model is rigorously validated to ensure its statistical significance and predictive ability. nih.gov Internal validation is often performed using methods like leave-one-out (LOO) cross-validation (Q²). External validation is performed by using the model to predict the activity of the test set compounds, with the predictive ability measured by a parameter such as predictive R² (R²pred). nih.gov
A study on benzopyrane analogs as P-glycoprotein inhibitors successfully used this approach to develop a predictive 3D-QSAR model, which was validated using an external test set of dihydrobenzopyrans. nih.gov
Table 2: Example of a QSAR Model Equation and Validation Parameters
| Parameter | Description | Value/Equation |
| Model Equation | pIC50 = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... | pIC₅₀ = 4.5 + 0.3(logP) - 0.02(TPSA) + 0.15(MR) |
| R² (Coefficient of Determination) | Proportion of variance in the dependent variable predictable from the independent variables. | 0.91 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | 0.82 |
| R²pred (External Validation) | A measure of the model's ability to predict the activity of an external test set. | 0.75 |
Note: The equation and values in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of a QSAR study.
Correlation of Molecular Descriptors with Observed Activities
A key outcome of a QSAR study is the identification of molecular descriptors that are significantly correlated with biological activity. This provides critical insights into the mechanism of action and guides the design of more potent molecules. nih.gov For benzopyran derivatives and related structures, various studies have highlighted the importance of specific descriptor types. nih.govnih.gov
Hydrophobic Descriptors: In a QSAR study of benzopyrane analogs, the van der Waals (vdW) surface area of hydrophobic atoms showed a linear correlation with P-glycoprotein inhibitory activity. nih.gov Similarly, studies on structurally related compounds found that hydrophobic properties were crucial for neuronal nitric oxide synthase (nNOS) inhibition. nih.gov This suggests that hydrophobic interactions are critical for the binding of these compounds to their biological targets.
Steric and Shape Descriptors: Molar refractivity (MR), a descriptor related to molecular volume and polarizability, has been found to correlate with the inhibition of endothelial NOS (eNOS), indicating the importance of steric effects. nih.gov 3D-QSAR studies on benzopyranes also identified that the molecular shape and the specific distances between pharmacophoric features are crucial for high activity. nih.gov
Electronic and H-Bonding Descriptors: The spatial arrangement of hydrogen-bond donors and acceptors is a critical determinant of activity. nih.gov 3D-QSAR models for benzopyrane analogs identified one H-bond donor and two H-bond acceptors as important features for high inhibitory activity. nih.gov Descriptors related to polar surface area can also be significant, as they relate to a molecule's ability to form hydrogen bonds. nih.gov
Table 3: Correlation of Key Descriptor Types with Biological Efficacy of Benzopyran Analogs
| Descriptor Type | Example Descriptor | Observed Correlation with Biological Activity | Reference |
| Hydrophobic | Hydrophobic atom vdW surface area | Positively correlated with P-glycoprotein inhibition, indicating the importance of hydrophobic interactions in the binding site. | nih.gov |
| Steric/Shape | GRIND descriptors (mutual distances between pharmacophoric features) | Specific distances between H-bond donors, acceptors, and hydrophobic groups are critical for high activity. | nih.gov |
| Electronic | H-bond donor/acceptor count | The presence and position of one H-bond donor and two H-bond acceptors were identified as key for potent inhibition. | nih.gov |
| Topological | Polar Surface Area (PSA) | Often used to predict cell permeability and can be crucial for reaching intracellular targets. | nih.gov |
By correlating these descriptors with efficacy, QSAR models provide a rational basis for designing novel this compound derivatives with enhanced biological performance.
Pharmacological and Biological Activities of 3,4 Dihydro 2h 1 Benzopyran 6 Amine Derivatives
Anti-Tubercular Activity and Enzyme Inhibition
Derivatives of the 3,4-dihydro-2H-1-benzopyran-6-amine scaffold have shown considerable promise as anti-tubercular agents. Their mechanism of action often involves the inhibition of essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.
In Vitro Efficacy against Mycobacterium tuberculosis Strains
Numerous studies have demonstrated the in vitro efficacy of benzopyran and related benzofuran (B130515) derivatives against Mycobacterium tuberculosis. For instance, a series of 3,4-fused tricyclic benzofurans exhibited potent antitubercular activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 0.0313 μg/mL. nih.gov Another study on benzopyran derivatives, combining the coumarin (B35378) and piperazine (B1678402) scaffolds, identified compounds with significant anti-tubercular activity, showing MICs of 4 and 6 µg/mL. researchgate.net Similarly, structurally diverse 3,4-dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acid derivatives displayed inhibitory concentrations (IC50) against M. tuberculosis H37Ra ranging from 5.98 to over 30 μg/mL. researchgate.net Furthermore, some 1,4-benzoxazin-2-one derivatives showed promising activity with a minimal bactericidal concentration (MBC) of 5.00 µg/ml against the H37Rv strain. nih.gov The evaluation of dihydrosphingosine and ethambutol (B1671381) analogues against sensitive and pre-XDR Mycobacterium strains also revealed compounds with good to moderate activity, with MICs ranging from 1.5 to 8 μM. nih.gov
| Derivative Class | Mycobacterium Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3,4-Fused Tricyclic Benzofurans | Mtb H37Rv | MIC | 0.0156-0.0313 µg/mL | nih.gov |
| Benzopyran-piperazine hybrids | Not Specified | MIC | 4 and 6 µg/mL | researchgate.net |
| 3,4-Dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acids | M. tuberculosis H37Ra | IC50 | 5.98 to >30 µg/mL | researchgate.net |
| 1,4-Benzoxazin-2-ones | H37Rv | MBC | 5.00 µg/ml | nih.gov |
| Dihydrosphingosine/ethambutol analogues | Sensitive & pre-XDR strains | MIC | 1.5 to 8 μM | nih.gov |
Targeting Polyketide Synthase 13 (PKS13)
A key target for the anti-tubercular activity of these compounds is Polyketide Synthase 13 (PKS13). This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov Inhibition of PKS13 disrupts the formation of the mycolic acid layer, leading to bacterial death. Several classes of compounds, including benzofurans, have been identified as inhibitors of the PKS13 enzyme. nih.gov
Structure-based drug design has led to the development of 3,4-fused tricyclic benzofurans as potent inhibitors of the PKS13 thioesterase (TE) domain. nih.gov These compounds have shown efficacy against mutant strains that are resistant to other PKS13 inhibitors. nih.gov The benzofuran-3-carboxamide (B1268816) TAM16, for example, demonstrated strong in vivo efficacy in murine models of tuberculosis by targeting PKS13. nih.gov However, its development was halted due to cardiotoxicity concerns. nih.govdundee.ac.uk This has spurred further research into novel scaffolds, such as oxadiazoles, that also target the PKS13 TE domain but with a different binding mode and potentially better safety profiles. dundee.ac.uk
Inhibition of DNA Gyrase
Another important target for anti-tubercular agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov Benzothiazole-based derivatives have been investigated as inhibitors of the GyrB subunit of DNA gyrase. nih.gov By conjugating these inhibitors with siderophore mimics, which are small molecules that bind and transport iron, researchers aim to enhance their uptake into Gram-negative bacteria. nih.gov This approach has resulted in potent inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov While not directly involving this compound, this research highlights the broader strategy of targeting DNA gyrase with heterocyclic compounds in the fight against bacterial infections.
Neuroprotection and Central Nervous System (CNS) Activity
Beyond their anti-infective properties, derivatives of this compound have shown significant potential in the realm of neuroprotection and modulation of the central nervous system.
Role as Neuroprotective Agents in Ischemic Stroke Models
Derivatives of related heterocyclic structures have been investigated for their neuroprotective effects in the context of ischemic stroke. For instance, benzoxepane derivatives have been shown to ameliorate cerebral ischemic injury in rats subjected to transient middle cerebral artery occlusion. nih.gov The mechanism of action for these compounds involves anti-neuroinflammatory effects. nih.gov One study identified pyruvate (B1213749) kinase M2 (PKM2) as the target protein responsible for the anti-inflammatory effect of a hit benzoxepane compound. nih.gov By inhibiting PKM2-mediated glycolysis and NLRP3 activation, this compound exhibited neuroprotective effects both in vitro and in vivo. nih.gov Similarly, a 1,2,4-triazole (B32235) derivative demonstrated neuroprotection in a rat model of middle cerebral artery occlusion by reducing neurological scores, cerebral edema, and protecting the integrity of the blood-brain barrier. nih.gov
Modulation of Serotonin (B10506) (5-HT1A, 5-HT7) Receptors
The serotonergic system, particularly the 5-HT1A and 5-HT7 receptors, plays a crucial role in mood, cognition, and other CNS functions. nih.gov Derivatives of the this compound scaffold have been explored for their ability to modulate these receptors. The 5-HT1A and 5-HT7 receptors are often co-expressed in various brain regions and can form heterodimers, leading to complex functional interactions. nih.gov
Studies have shown that modulation of the 5-HT7 receptor can impact cognitive processes. For example, the selective 5-HT7 receptor antagonist SB-269970 was found to impair the discrimination of a novel object in mice, suggesting a role for this receptor in memory consolidation. nih.gov Conversely, the 5-HT1A/7 receptor agonist 5-CT showed a pro-mnesic effect, which was blocked by the 5-HT7 antagonist, indicating that the cognitive enhancement is mediated by 5-HT7 receptor activation. nih.gov This highlights the potential of targeting the 5-HT7 receptor to address memory dysfunctions. nih.gov The interplay between 5-HT1A and 5-HT7 receptors is a key area of research, as both are considered pharmacological targets for the treatment of depression and other CNS disorders. nih.gov
Potential as Anxiolytic Agents
Derivatives of 3,4-dihydro-2H-1-benzopyran have been investigated for their potential to alleviate anxiety. Research has focused on their interaction with serotonin receptors, which are key regulators of mood and anxiety.
A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been synthesized and evaluated for their affinity for 5-HT1A receptors. nih.gov Modifications to the amino substituents, the length of the alkyl side chains, and their substituents have been explored to determine the structural requirements for optimal receptor binding and selectivity. nih.gov Certain compounds within this series, particularly those with imido or sulfonamido functional groups and a four-methylene side chain, have demonstrated high affinity and selectivity for 5-HT1A receptors. nih.gov Notably, the dextrorotatory enantiomers of these compounds consistently show superior affinity and selectivity. nih.gov These compounds have been identified as full agonists at the 5-HT1A receptor and have exhibited anxiolytic activity in in-vivo behavioral models. nih.gov One of the dextrorotatory enantiomers, (+)-9g, has progressed to clinical investigation. nih.gov
Further research into rigid spirobenzopyran analogues, designed based on pharmacophore models, has also yielded potent 5-HT1A receptor ligands. nih.gov Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] with specific substitutions have shown nanomolar affinity for 5-HT1A receptors with high selectivity over other serotonin and dopamine (B1211576) receptor subtypes. nih.gov Consistent with previous findings, the dextrorotatory enantiomer, (+)-11a, displayed greater affinity and selectivity than its levorotatory counterpart. nih.gov
The anxiolytic-like activity of these compounds is often evaluated using preclinical models such as the elevated plus maze test. For instance, a fused thiopyrano-piperidone-tetrahydrocarboline derivative, an analog of the tetrahydrocarbazole core, demonstrated a dose-dependent anxiolytic-like effect in the hole-board test. mdpi.com This effect was found to be comparable to the reference drug clonazepam and appears to involve the serotonergic system, as the anxiolytic activity was blocked by a 5-HT2A receptor antagonist. mdpi.com
| Compound Type | Receptor Target | Key Findings |
| 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives | 5-HT1A | Full agonists with in-vivo anxiolytic activity. Dextrorotatory enantiomers show higher affinity. nih.gov |
| Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] | 5-HT1A | Nanomolar affinity and high selectivity. Dextrorotatory enantiomers are more potent. nih.gov |
| Fused thiopyrano-piperidone-tetrahydrocarboline | 5-HT2A | Dose-dependent anxiolytic-like activity, likely mediated by the serotonergic system. mdpi.com |
Antiarrhythmic and Cardiovascular Research
The cardiovascular effects of this compound derivatives have been a significant area of investigation, particularly their potential as antiarrhythmic agents. This research has explored their interaction with cardiac ion channels and their antioxidant properties.
Exploration of Class III Antiarrhythmic Pharmacophores
Class III antiarrhythmic drugs primarily function by prolonging the action potential duration through the blockade of potassium channels involved in repolarization. cvpharmacology.com This action increases the effective refractory period of cardiac cells, making them less susceptible to re-entrant tachyarrhythmias. cvpharmacology.com Several derivatives of 3,4-dihydro-2H-1-benzopyran have been designed and synthesized to incorporate the pharmacophoric features of Class III antiarrhythmic agents.
One approach involved combining the hydroxy-benzopyran ring of vitamin E with the methylsulfonylaminophenyl group found in known Class III antiarrhythmic drugs. nih.gov The resulting compounds were evaluated for their antiarrhythmic activity in isolated rat heart preparations. nih.gov The most active compound, N-[4-[2-[[2-(3,4-dihydro-6-hydroxy-2,2,7,8-tetramethyl-2H-1-benzopyran-5-yl)ethyl] methylamine]ethyl]phenyl]methanesulfonamide, demonstrated the ability to reduce premature beats and prolong the QT and QRS intervals during ischemia and reperfusion, indicative of a moderate Class III antiarrhythmic action. nih.gov
Another series of compounds, 4-oxospiro[benzopyran-2,4'-piperidines], have also been identified as Class III antiarrhythmic agents. nih.gov Specifically, the compound L-691,121, or 3,4-dihydro-1'-[2-(benzofurazan-5-yl)- ethyl]-6-methanesulfonamidospiro[(2H)-1-benzopyran-2,4'-piperidin]-4-one, was found to prolong the action potential duration by selectively blocking the rapidly activating component of the delayed rectifier K+ current (Ikr) in guinea pig ventricular myocytes. nih.gov This compound also significantly prolonged the effective refractory period in ferret isolated papillary muscles. nih.gov
Furthermore, research into tricyclic benzopyran derivatives has revealed their potential to selectively prolong the atrial effective refractory period without significantly affecting the ventricular refractory period. nih.gov One such compound, termed Benzopyran-G1 (BP-G1), was found to selectively inhibit the Kir3.1 subunit of the acetylcholine-activated inwardly rectifying K+ current (IKACh), an ion channel predominantly found in the atria. nih.govresearchgate.net This atrial-specific action is a desirable characteristic for the treatment of atrial fibrillation, as it may reduce the risk of ventricular proarrhythmias. nih.gov
Antioxidant Properties in Cardiac Preparations
In addition to their direct effects on ion channels, some 3,4-dihydro-2H-1-benzopyran derivatives exhibit antioxidant properties that may contribute to their cardioprotective effects. The combination of the hydroxy-benzopyran ring of vitamin E, a known antioxidant, with antiarrhythmic pharmacophores has yielded compounds with dual activity. nih.gov
The most active compound from this series not only displayed Class III antiarrhythmic effects but also reduced the content of malondialdehyde (MDA), a marker of oxidative stress, in cardiac tissue during ischemia and reperfusion. nih.gov This reduction in oxidative stress contributed to a faster recovery of the heart. nih.gov This dual mechanism of action, combining antiarrhythmic and antioxidant effects, represents a promising strategy for the development of novel cardioprotective agents.
| Compound Series | Mechanism of Action | Key Cardiovascular Effects |
| Vitamin E-benzopyran hybrids | Class III antiarrhythmic and antioxidant | Reduces premature beats, prolongs QT/QRS intervals, decreases oxidative stress. nih.gov |
| 4-Oxospiro[benzopyran-2,4'-piperidines] (e.g., L-691,121) | Selective Ikr blocker (Class III) | Prolongs action potential duration and effective refractory period. nih.gov |
| Tricyclic benzopyrans (e.g., BP-G1) | Selective inhibitor of atrial IKACh (Kir3.1) | Selectively prolongs atrial effective refractory period. nih.govresearchgate.net |
Antimicrobial Potential (General)
The 3,4-dihydro-2H-1-benzopyran nucleus has been incorporated into various molecular structures to explore their antimicrobial properties. Research in this area has shown that derivatives of this scaffold can exhibit activity against a range of bacterial and fungal pathogens.
For instance, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com Some of these compounds displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com Similarly, the synthesis of 4-anilinocoumarin derivatives has yielded compounds with significant inhibitory action against S. aureus, B. subtilis, and E. coli. japsonline.com
Furthermore, benzopyrone-based derivatives have been designed to target the bacterial DNA gyrase enzyme. mdpi.com Several of these compounds, particularly furobenzopyrone derivatives, demonstrated a broad spectrum of antibacterial activity against both Gram-positive (B. subtilis and S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com
While the direct antimicrobial activity of this compound itself is not extensively documented in the provided context, the broader class of benzopyran derivatives clearly holds promise for the development of new antimicrobial agents.
Anticancer Studies
The anticancer potential of 3,4-dihydro-2H-1-benzopyran derivatives has been investigated against various cancer cell lines, with a particular focus on breast cancer. These studies have explored the structure-activity relationships that govern their cytotoxic effects.
Activity against Specific Cancer Cell Lines (e.g., triple-negative breast cancer)
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited treatment options. Research has focused on developing novel compounds that can effectively target these cancer cells.
A study on 2-aminopropyl benzopyran derivatives demonstrated their cytotoxic activity against TNBC cell lines (MDA-MB-231 and MDA-MB-436). nih.govrsc.org The structure-activity relationship studies revealed that the presence of an amine group is crucial for their anticancer effect. nih.govrsc.org N-methylated derivatives (tertiary amines) were found to be the most potent, followed by secondary amines and then quaternary amine salts. nih.govrsc.org The presence of a p-fluorobenzyloxy substituent on the chromanol ring also enhanced the cytotoxic activity. nih.govrsc.org Mechanistic studies indicated that these compounds induce apoptosis and/or necrosis, at least in part, by increasing the generation of reactive oxygen species. nih.govrsc.org Some of the most promising compounds were also shown to downregulate the expression of the anti-apoptotic protein Bcl-2. nih.govrsc.org
Other studies have also highlighted the anticancer potential of benzopyran derivatives. For example, novel flavone (B191248) derivatives have shown good anticancer activity against the MCF-7 breast cancer cell line. derpharmachemica.com Additionally, thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) have exhibited high cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells. researchgate.net
| Compound Series | Cancer Cell Line(s) | Key Findings |
| 2-Aminopropyl benzopyran derivatives | MDA-MB-231, MDA-MB-436 (TNBC) | Cytotoxicity dependent on amine substitution; induce apoptosis via ROS generation and Bcl-2 downregulation. nih.govrsc.org |
| Novel flavone derivatives | MCF-7 (Breast Cancer) | Good anticancer activity. derpharmachemica.com |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole | MDA-MB-231, MCF-7 (Breast Cancer) | High cytotoxicity. researchgate.net |
Anti-inflammatory Effects (e.g., 5-Lipoxygenase Inhibition)
Derivatives of the benzopyran scaffold have demonstrated notable anti-inflammatory properties. nih.govjst.go.jp Inflammation is a complex biological response, and one of the key pathways involved is the metabolism of arachidonic acid by enzymes like 5-lipoxygenase (5-LOX). nih.govnih.gov Inhibition of 5-LOX is a recognized strategy for developing new anti-inflammatory drugs. nih.govnih.gov
Research has shown that certain benzopyran-4-one derivatives possess anti-inflammatory activity. nih.govjst.go.jp For instance, a study on new thiourea (B124793) derivatives of naproxen, which were further derivatized with aromatic amines, revealed significant inhibition of 5-LOX. nih.gov Specifically, a derivative of m-anisidine (B1676023) showed a potent 5-LOX inhibition with an IC50 value of 0.30 μM. nih.gov This highlights the potential of incorporating the benzopyran structure in the design of novel anti-inflammatory agents that target the 5-lipoxygenase pathway.
While direct studies on this compound derivatives as 5-LOX inhibitors are not extensively detailed in the provided results, the established anti-inflammatory potential of the broader benzopyran class suggests this is a promising area for future investigation. nih.govjst.go.jpsigmaaldrich.comnih.gov
Other Biological Activities under Investigation
Beyond their anti-inflammatory potential, derivatives of this compound are being explored for a range of other significant biological activities.
Anticonvulsant Properties
The search for new and effective anticonvulsant drugs is a critical area of medicinal chemistry. nih.govnih.govsemanticscholar.org Several studies have investigated the anticonvulsant potential of various heterocyclic compounds, including those with structures related to the benzopyran nucleus. japsonline.comnih.govscispace.comresearchgate.netresearchgate.net For example, a series of novel 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One compound in this series demonstrated significant activity in both tests, with an ED50 of 26.4 mg/kg in the MES test and 40.2 mg/kg in the scPTZ test. nih.gov
While this study focuses on a related but different heterocyclic system, it underscores the potential of exploring fused bicyclic structures for anticonvulsant properties. The structural similarity suggests that derivatives of this compound could also exhibit such activities, warranting further investigation in this area.
Anti-HIV Activity
The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is crucial. nih.govnih.govunc.edu The chroman (3,4-dihydro-2H-1-benzopyran) scaffold has been identified as a promising starting point for the synthesis of novel anti-HIV agents. nih.govresearchgate.net
Several studies have reported the anti-HIV activity of chroman and related derivatives. nih.govnih.govunc.eduresearchgate.netijpsonline.comnih.govnih.govnih.govnih.govresearchgate.netcapes.gov.br For instance, chroman aldehydes have been synthesized and shown to inhibit HIV infectivity. nih.gov Another study focused on 12-oxocalanolide A, a chromanone derivative, which was found to inhibit HIV-1 reverse transcriptase. nih.gov Furthermore, research into 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives, which share some structural similarities with benzopyran derivatives, demonstrated potent anti-HIV-1 activity, with one derivative being particularly effective against a drug-resistant strain. nih.gov These findings collectively suggest that the this compound framework is a valuable template for the design and synthesis of new anti-HIV compounds.
| Compound Class | Target | Key Findings | Citation |
|---|---|---|---|
| Chroman aldehydes | HIV infectivity | Inhibited HIV infectivity in HeLa37 cells. | nih.gov |
| 12-Oxocalanolide A (Chromanone derivative) | HIV-1 Reverse Transcriptase | Inhibited HIV-1 reverse transcriptase and showed activity against resistant strains. | nih.gov |
| 2-Alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives | HIV-1 Reverse Transcriptase | Demonstrated potent anti-HIV-1 activity, with one derivative active against a drug-resistant strain. | nih.gov |
Spectroscopic and Advanced Analytical Characterization of 3,4 Dihydro 2h 1 Benzopyran 6 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3,4-dihydro-2H-1-benzopyran-6-amine by mapping the chemical environments of its hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound provides definitive information about the number and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the aliphatic protons of the pyran ring, and the amine protons.
The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling patterns. The protons at the C5 and C7 positions, being ortho and para to the amino group respectively, are expected to be shifted upfield compared to the proton at C8.
The aliphatic protons on the saturated portion of the pyran ring appear as multiplets in the upfield region of the spectrum. The protons at C2 are adjacent to the ether oxygen and thus appear at a lower field compared to the C3 protons. The C4 protons are benzylic and adjacent to the aromatic ring. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~6.5 - 6.7 | d | ~8.0 |
| H-7 | ~6.4 - 6.6 | dd | ~8.0, ~2.5 |
| H-8 | ~6.3 - 6.5 | d | ~2.5 |
| C2-H₂ | ~4.0 - 4.2 | t | ~5.0 |
| C4-H₂ | ~2.6 - 2.8 | t | ~6.5 |
| C3-H₂ | ~1.9 - 2.1 | m | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. This technique provides direct insight into the carbon skeleton.
The six carbons of the benzene ring typically resonate in the downfield region (δ 110-150 ppm). The carbons directly attached to the amino group (C6) and the ether oxygen (C4a) are significantly influenced by these heteroatoms. The three aliphatic carbons of the pyran ring (C2, C3, C4) appear in the upfield region of the spectrum. The C2 carbon, being bonded to the ether oxygen, is the most downfield of the aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C6 (C-NH₂) | ~140 - 142 |
| C4a (C-O) | ~145 - 147 |
| C8a | ~120 - 122 |
| C5 | ~115 - 117 |
| C7 | ~116 - 118 |
| C8 | ~114 - 116 |
| C2 (O-CH₂) | ~65 - 68 |
| C4 (Ar-CH₂) | ~24 - 27 |
Note: Predicted values are based on typical chemical shifts for chroman and aniline derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent features in the IR spectrum include:
N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
Aromatic C-H Stretching: Weak to medium absorption bands typically appear just above 3000 cm⁻¹ (around 3010-3100 cm⁻¹).
Aliphatic C-H Stretching: Medium to strong absorption bands are observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) from the CH₂ groups of the pyran ring.
N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.
Aromatic C=C Stretching: Two to three bands of variable intensity are typically observed in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring.
C-O-C Stretching: A strong, characteristic band for the aryl alkyl ether linkage is expected in the 1200-1260 cm⁻¹ region (asymmetric stretch).
C-N Stretching: A medium-intensity band for the aromatic amine C-N bond is expected around 1250-1340 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Variable |
| Aryl Alkyl Ether | C-O Stretch | 1200 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₉H₁₁NO), the nominal molecular weight is 149 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 149. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the nitrogen rule.
The fragmentation of the parent chroman structure often proceeds via a retro-Diels-Alder (RDA) reaction, leading to characteristic fragments. For the 6-amino substituted derivative, key fragmentation pathways would also include cleavage alpha to the amine and ether functionalities.
Commonly expected fragments include:
m/z 149 (M⁺˙): The molecular ion peak.
m/z 132: Loss of the amino group (•NH₂).
m/z 120: Resulting from a characteristic RDA fragmentation of the chroman ring.
m/z 91: A potential tropylium ion fragment resulting from rearrangement.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (calculated for C₉H₁₁NO: 149.0841), allowing for the unambiguous determination of the molecular formula.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Calculated m/z |
|---|---|---|
| [M]⁺˙ | C₉H₁₁NO⁺˙ | 149.0841 |
| [M+H]⁺ | C₉H₁₂NO⁺ | 150.0913 |
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a pure sample of this compound, the experimental percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₉H₁₁NO. This technique serves as a fundamental confirmation of the compound's elemental composition and purity. Typically, experimental values are expected to be within ±0.4% of the calculated values.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 72.46% |
| Hydrogen | H | 1.008 | 11.088 | 7.43% |
| Nitrogen | N | 14.007 | 14.007 | 9.39% |
| Oxygen | O | 15.999 | 15.999 | 10.72% |
| Total | | | 149.193 | 100.00% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for a preliminary assessment of purity. The compound is spotted on a solid stationary phase (e.g., silica gel) and developed with a liquid mobile phase of appropriate polarity. The retention factor (Rf) value is characteristic of the compound in a given solvent system and can be used to distinguish it from starting materials and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique used for both separation and identification. The compound, being sufficiently volatile, can be passed through a GC column to separate it from other volatile components. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint, confirming the identity and purity of the eluted peak by matching its fragmentation pattern and molecular ion with known data.
Future Research Directions and Translational Perspectives
Development of Novel 3,4-Dihydro-2H-1-benzopyran-6-amine Scaffolds
The development of novel molecular frameworks based on this compound is a primary focus of ongoing research. A significant strategy involves the synthesis of new derivatives to explore and expand their therapeutic potential.
One prominent area of investigation is the creation of derivatives to combat tuberculosis (TB). iajps.comjaptronline.comjaptronline.com Researchers have designed and synthesized series of novel compounds starting from 8-bromo-3,4-dihydro-2H-1-benzopyran-6-amine. iajps.comjaptronline.com For instance, a series of 50 derivatives of N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenylurea (designated HSM-II or AMS-II) was synthesized with the objective of identifying compounds with potential activity against key enzymes in Mycobacterium tuberculosis. iajps.comjaptronline.com The synthesis process typically begins with the reaction of 8-bromo-3,4-dihydro-2H-1-benzopyran-6-amine with phenylcarbamic acid. iajps.comresearchgate.net This intermediate is then further modified, for example, by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent reaction with various aromatic halides to produce a diverse library of derivatives. iajps.comjaptronline.com These efforts aim to develop lead candidates for further optimization and preclinical testing. japtronline.com
| Starting Compound | Intermediate | Final Derivative Series | Research Objective |
| 8-Bromo-3,4-dihydro-2H-1-benzopyran-6-amine | N-(8-bromo-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenylurea | N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenylurea derivatives (HSM-II/AMS-II) | Anti-tubercular Agents iajps.comjaptronline.com |
The synthesis of these novel scaffolds provides a platform for extensive structure-activity relationship (SAR) studies to identify the most potent and promising compounds for future drug development. iajps.com
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. researchgate.net These computational tools are particularly valuable for virtual screening of large compound libraries and predicting pharmacokinetic and toxicological properties. researchgate.net
In the context of this compound derivatives, computational methods, specifically molecular docking, have been instrumental. iajps.comjaptronline.com Advanced software such as Autodock Vina, Biovia Discovery Studio, PyRx, and PyMOL have been employed to evaluate the binding affinities of newly synthesized derivatives against critical bacterial targets. iajps.com For example, studies have focused on docking these compounds to essential M. tuberculosis enzymes like DNA Gyrase (PDB ID: 4URO) and Polyketide Synthase 13 (PKS13) (PDB ID: 5v3y). iajps.comjaptronline.com
These docking studies provide crucial insights into the ligand-receptor interactions at a molecular level. iajps.com Derivatives showing exceptional docking scores are prioritized for synthesis and further biological evaluation. iajps.com For example, specific HSM-II/AMS-II derivatives demonstrated high binding affinities, with docking scores reaching as low as -11.4 kcal/mol, indicating strong potential interactions with the target protein PKS13. japtronline.comresearchgate.net This integration of computational analysis allows for a more rational, targeted approach to drug design, saving time and resources compared to traditional methods. researchgate.net
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| AMS-II-3 | DNA Gyrase | 4URO | -8.3 iajps.com |
| AMS-II-13 | DNA Gyrase | 4URO | -9.5 iajps.com |
| HSM-II-49 (and others) | PKS13 | 5v3y | up to -11.4 japtronline.comresearchgate.net |
The future of drug design for this scaffold will likely involve more sophisticated AI techniques, such as convoluted neural networks (CNN) and generative adversarial networks (GANN), to predict compound activity and design novel molecules with optimized properties from the ground up. researchgate.net
Exploration of New Therapeutic Areas
The structural versatility of the dihydrobenzopyran ring system opens up possibilities for treating a wide range of diseases. iajps.com While a significant amount of recent research has focused on tuberculosis, the inherent biological activities of benzopyran derivatives suggest a much broader therapeutic potential. iajps.com
The most pressing new therapeutic area being explored is the treatment of tuberculosis, driven by the urgent need for new drugs to combat multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. iajps.comresearchgate.net The development of benzopyran-piperazine hybrids is another strategy being pursued, as both scaffolds have shown independent anti-tubercular properties. researchgate.netresearchgate.net
Beyond tuberculosis, the benzopyran scaffold is known to exhibit a spectrum of biological activities that warrant further investigation, including:
Anticancer properties iajps.comlookchem.com
Antimicrobial effects against various pathogens iajps.com
Anti-inflammatory activity iajps.com
Antioxidant effects iajps.com
Furthermore, related benzopyran structures have been investigated for other specific applications, such as antiplasmodial agents for treating malaria and as antiarrhythmic agents. japtronline.comresearchgate.net The exploration of these and other potential therapeutic applications for novel this compound derivatives remains a fertile ground for future research.
Green Chemistry Approaches in Dihydrobenzopyran Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. Research into the synthesis of dihydrobenzopyran derivatives reflects this trend.
Scientists are exploring methods that reduce waste, use less hazardous materials, and are more energy-efficient. One such approach involves the use of a recyclable nanocatalytic system for the synthesis of benzopyran derivatives in a green solvent. iajps.comjaptronline.com Another sustainable method employs TiO2-CNTs as a catalyst for pseudo three-component reactions in aqueous media at room temperature. researchgate.net The use of nanostructured metal salts as low-cost, efficient, and heterogeneous catalysts is also a key area of interest in the green synthesis of these compounds. researchgate.net These innovative approaches not only minimize the environmental impact of chemical synthesis but can also lead to improved efficiency and lower production costs, paving the way for the sustainable development of future drugs based on the this compound scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3,4-dihydro-2H-1-benzopyran-6-amine derivatives in multi-step reactions?
- Methodological Answer : Begin with regioselective functionalization of the benzopyran core. For example, bromination at the 8-position (as in ) enables subsequent nucleophilic substitution with hydrazine hydrate or aromatic halides. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tailored to minimize side reactions like over-alkylation or ring-opening. Yield optimization can be achieved via iterative thin-layer chromatography (TLC) monitoring and recrystallization in ethanol/water mixtures .
Q. How can researchers ensure purity during the isolation of this compound intermediates?
- Methodological Answer : Use acid-base extraction to separate amine-containing intermediates from non-polar byproducts. For hydrochlorides (e.g., (4R)-6-ethyl derivatives in ), adjust pH to 2–3 using HCl to precipitate the salt, followed by vacuum filtration. Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
Intermediate Research Questions
Q. What spectroscopic techniques are critical for characterizing stereoisomers of this compound derivatives?
- Methodological Answer :
- NMR : Use H-NMR to distinguish diastereomers via coupling constants (e.g., for trans-diaxial protons in the benzopyran ring). helps identify substituent effects on the amine group.
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .
- X-ray crystallography : For absolute configuration determination, grow single crystals in dichloromethane/hexane mixtures .
Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase in ). Prioritize substituents at the 6-position (e.g., ethyl or fluoro groups) that improve hydrophobic interactions. Validate predictions with in vitro MIC assays against bacterial strains .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay standardization : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence-based assays show variability.
- Metabolic stability : Test compounds in hepatocyte microsomes to rule out false negatives due to rapid degradation .
Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive amines during harsh reactions (e.g., sulfonylation in ).
- Low-temperature conditions : Conduct nucleophilic substitutions at 0–5°C to preserve stereochemical integrity.
- Chiral auxiliaries : Employ Evans oxazolidinones to enforce desired configurations during ring-closing steps .
Data-Driven Research Considerations
Q. How can researchers leverage structure-activity relationship (SAR) data to prioritize novel this compound analogs?
- Methodological Answer :
- SAR Table :
| Substituent Position | Bioactivity Trend (IC) | Key Interaction |
|---|---|---|
| 6-Ethyl (R-configuration) | 2.1 µM (Tuberculosis) | Hydrophobic pocket |
| 6-Fluoro | 8.3 µM (Antibacterial) | Halogen bonding |
| 8-Bromo | Inactive | Steric hindrance |
- Statistical modeling : Apply QSAR with descriptors like logP, polar surface area, and H-bond donors to predict activity .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling reactive intermediates in this compound synthesis?
- Methodological Answer :
- Hydrazine hydrate : Use fume hoods and PPE (nitrile gloves, face shields) due to its carcinogenicity.
- Chlorinated solvents : Store dichloromethane in flame-resistant cabinets; monitor for peroxide formation.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
